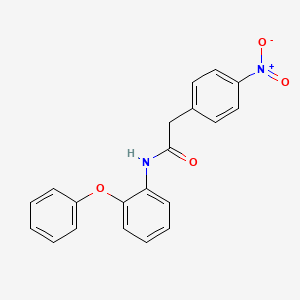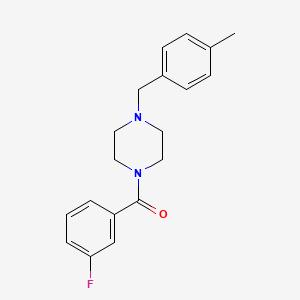
diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate is a compound that belongs to the class of thiophene carboxylates. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The mechanism of action of diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate is not well understood. However, it has been suggested that it may inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. It has also been shown to have an inhibitory effect on acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine in the brain, making it a potential drug for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have a cytotoxic effect on cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in cancer cell proliferation. It has also been shown to have an inhibitory effect on acetylcholinesterase, which could potentially improve cognitive function in patients with Alzheimer's disease.
実験室実験の利点と制限
One of the significant advantages of diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate is its versatility in various fields of scientific research. It can be used as a building block for the synthesis of new materials and as a fluorescent sensor for the detection of metal ions. However, one of the limitations of this compound is its limited solubility in water, which can hinder its application in certain experiments.
将来の方向性
There are many potential future directions for the research on diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate. One of the significant future directions is the development of new materials using this compound as a building block. It can also be further investigated for its potential as an anti-cancer agent and as a drug for the treatment of Alzheimer's disease. Furthermore, its potential as a fluorescent sensor for the detection of metal ions can be explored further. The development of new synthesis methods to improve the yield and purity of the compound can also be a future direction of research.
Conclusion:
In conclusion, this compound is a compound with significant potential applications in various fields of scientific research. Its versatility as a building block for the synthesis of new materials and as a fluorescent sensor for the detection of metal ions makes it an attractive compound for research. Its potential as an anti-cancer agent and drug for the treatment of Alzheimer's disease also warrants further investigation. While there are limitations to its application in certain experiments, the future directions of research on this compound are promising, and it is an exciting compound for scientific research.
合成法
The synthesis of diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate involves the reaction between 3-methylthiophene-2,4-dicarboxylic acid and formamide in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with diethylamine to obtain the final compound. This method has been reported to yield a high purity product with a good yield.
科学的研究の応用
Diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate has shown potential applications in various fields of scientific research. One of the significant applications is in the field of material science, where it has been used as a building block for the synthesis of new materials with unique properties. It has also been used in the synthesis of fluorescent sensors for the detection of metal ions. In the field of medicine, it has been investigated for its potential as an anti-cancer agent and as a drug for the treatment of Alzheimer's disease.
特性
IUPAC Name |
diethyl 5-formamido-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-4-17-11(15)8-7(3)9(12(16)18-5-2)19-10(8)13-6-14/h6H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIPYSDGLDREDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5806053.png)








![N,N-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5806139.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5806145.png)


